N-benzyl-3-methyl-4-nitro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-benzyl-3-methyl-4-nitro-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a methyl group, a nitro group, and a pyridinyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-4-nitro-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Benzylation: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the benzamide by reacting the nitrobenzyl compound with pyridin-2-ylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-benzyl-3-methyl-4-nitro-N-(pyridin-2-yl)benzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: N-benzyl-3-methyl-4-amino-N-(pyridin-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-benzyl-3-carboxy-4-nitro-N-(pyridin-2-yl)benzamide.
Scientific Research Applications
N-benzyl-3-methyl-4-nitro-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-benzyl-3-methyl-4-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzamide core can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-methyl-4-nitrobenzamide: Lacks the pyridinyl group, which may affect its biological activity and chemical reactivity.
N-benzyl-4-nitro-N-(pyridin-2-yl)benzamide: Lacks the methyl group, which may influence its solubility and interaction with biological targets.
N-benzyl-3-methyl-N-(pyridin-2-yl)benzamide: Lacks the nitro group, which may reduce its potential for bioreduction and subsequent biological activity.
Uniqueness
N-benzyl-3-methyl-4-nitro-N-(pyridin-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group allows for bioreduction, the benzyl group provides hydrophobic interactions, the methyl group influences solubility, and the pyridinyl group enhances binding to specific biological targets.
Properties
IUPAC Name |
N-benzyl-3-methyl-4-nitro-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-15-13-17(10-11-18(15)23(25)26)20(24)22(19-9-5-6-12-21-19)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMJGZQBCUMLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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